molecular formula C24H14ClF3N4O3 B11272024 3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11272024
M. Wt: 498.8 g/mol
InChI Key: CMZFNAUTUUJVFB-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline core substituted with a 4-chlorobenzyl group and a 1,2,4-oxadiazole ring, which are known to enhance its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves a multi-step process One common method involves the initial formation of the quinazoline core through the reaction of 2-aminobenzamide with an appropriate aldehyde or ketoneThe final step involves the formation of the 1,2,4-oxadiazole ring through a cyclization reaction with a suitable nitrile oxide precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the 4-chlorobenzyl and 1,2,4-oxadiazole moieties, which enhance its biological activity and specificity. This combination of functional groups is not commonly found in other quinazoline derivatives, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H14ClF3N4O3

Molecular Weight

498.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H14ClF3N4O3/c25-17-8-1-13(2-9-17)12-32-22(33)18-10-5-15(11-19(18)29-23(32)34)21-30-20(31-35-21)14-3-6-16(7-4-14)24(26,27)28/h1-11H,12H2,(H,29,34)

InChI Key

CMZFNAUTUUJVFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O)Cl

Origin of Product

United States

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